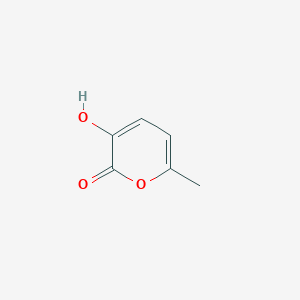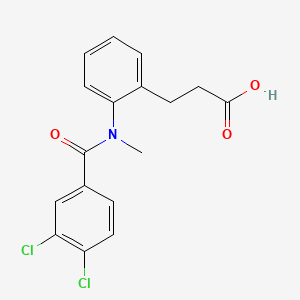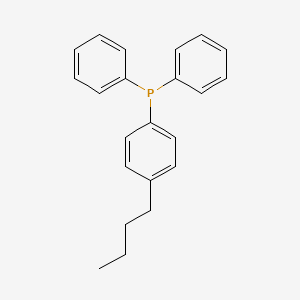
Phosphine, (4-butylphenyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (4-butylphenyl)diphenyl- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a 4-butylphenyl group and two phenyl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (4-butylphenyl)diphenyl-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 4-butylphenylmagnesium bromide with diphenylchlorophosphine can yield Phosphine, (4-butylphenyl)diphenyl- under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification and isolation processes are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (4-butylphenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, (4-butylphenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Phosphine, (4-butylphenyl)diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to phosphorus.
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups bonded to phosphorus.
Butylphenylphosphine: A compound with a butyl group and a phenyl group bonded to phosphorus.
Uniqueness
Phosphine, (4-butylphenyl)diphenyl- is unique due to the presence of both a 4-butylphenyl group and two phenyl groups bonded to the phosphorus atom. This specific structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications and chemical transformations.
Properties
CAS No. |
65717-69-3 |
|---|---|
Molecular Formula |
C22H23P |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-butylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 |
InChI Key |
ARZQTMGHAIALIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

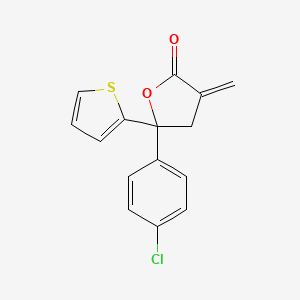
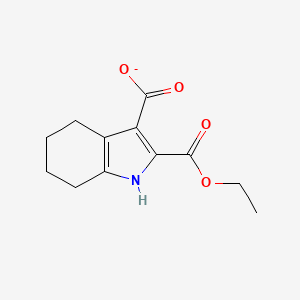

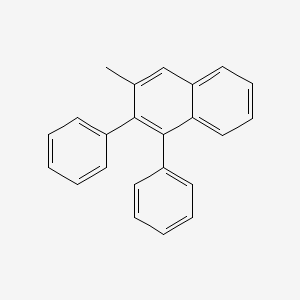
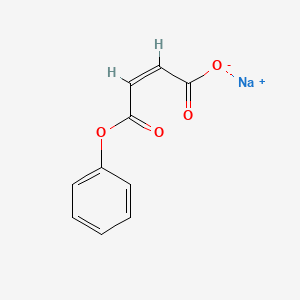
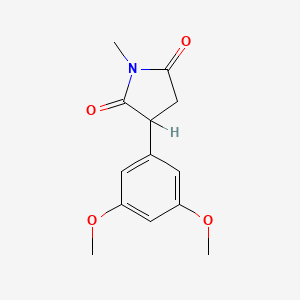
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
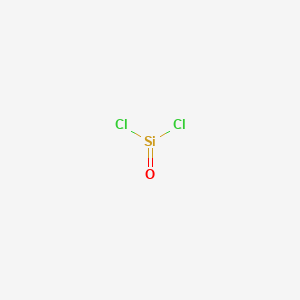
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

